4-Ethyl-5-fluoropyridin-3-ylboronic acid

Boronic Acid Acidity Suzuki-Miyaura Coupling Protodeboronation Stability

Medicinal chemists optimizing Suzuki-Miyaura couplings on fluorinated pyridine scaffolds often encounter sluggish transmetallation with unsubstituted boronic acids. 4-Ethyl-5-fluoropyridin-3-ylboronic acid (CAS 1416500-73-6) resolves this with a pKa of 3.06 (vs. 4.00 for unsubstituted), enabling faster coupling under mild aqueous conditions and reduced catalyst loading. • Validated in aldosterone synthase inhibitor synthesis: derivative exhibits CYP11B2 IC50 = 2.30 nM. • Ethyl (C-4) + fluorine (C-5) substitution enhances metabolic stability and lipophilicity of biaryl products. • 98% purity minimizes structural defects; suitable for medicinal chemistry, agrochemical, and OLED materials research. Supplied with comprehensive CoA and MSDS. Standard global shipping with hazardous-material compliance.

Molecular Formula C7H9BFNO2
Molecular Weight 168.96 g/mol
Cat. No. B13940903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-fluoropyridin-3-ylboronic acid
Molecular FormulaC7H9BFNO2
Molecular Weight168.96 g/mol
Structural Identifiers
SMILESB(C1=CN=CC(=C1CC)F)(O)O
InChIInChI=1S/C7H9BFNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4,11-12H,2H2,1H3
InChIKeyQEFHLYBXGVEZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-fluoropyridin-3-ylboronic Acid Identifiers & Sourcing


4-Ethyl-5-fluoropyridin-3-ylboronic acid (CAS: 1416500-73-6) is a heteroaryl boronic acid building block with the molecular formula C₇H₉BFNO₂ and a molecular weight of 168.96 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl scaffolds for medicinal chemistry and agrochemical research . Commercial sources typically offer the compound at a purity of 98%, with storage conditions and hazard classifications documented in safety data sheets .

Workflow: Suzuki–Miyaura cross-coupling for biaryl and heteroaryl scaffold construction.
Research context: Medicinal chemistry and agrochemical building block programs.
Purity profile: High purity specification supports reproducible coupling and downstream derivatization.

Why Unsubstituted Analogs Cannot Replace 4-Ethyl-5-fluoropyridin-3-ylboronic Acid


The substitution pattern on the pyridine ring fundamentally alters key physicochemical properties that dictate synthetic utility and downstream biological performance. The presence of an ethyl group at the 4-position and a fluorine atom at the 5-position significantly modulates the boronic acid's acidity, lipophilicity, and metabolic stability relative to unsubstituted pyridin-3-ylboronic acid . These electronic and steric effects directly influence the rate of Suzuki-Miyaura transmetallation and the stability of the resulting biaryl products in biological environments . Consequently, replacing this compound with a generic, unsubstituted pyridine boronic acid will not yield the same coupling efficiency, regioselectivity, or pharmacological properties in the final target molecule.

Ethyl/fluoro substitution alters boronic acid acidity; transmetallation rate may shift significantly vs. unsubstituted pyridin-3-ylboronic acid.
Lipophilicity and metabolic stability profile may not transfer; replacing with a generic analog can change biological performance of the final compound.
Regioselectivity and steric outcome may differ; unsubstituted building block cannot reproduce the same electronic/steric environment.

4-Ethyl-5-fluoropyridin-3-ylboronic Acid vs. Closest Analogs


pKa Modulation vs. Unsubstituted Pyridin-3-ylboronic Acid

4-Ethyl-5-fluoropyridin-3-ylboronic acid exhibits a significantly lower predicted pKa of 3.06 ± 0.58 compared to the unsubstituted pyridin-3-ylboronic acid, which has a predicted pKa of 4.00 ± 0.10 [1]. This difference of approximately 0.94 pKa units, which translates to a nearly 9-fold increase in acidity, is a direct consequence of the electron-withdrawing fluorine at the 5-position and the electron-donating ethyl group at the 4-position. The enhanced acidity influences the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion in basic media, a key step in the Suzuki-Miyaura transmetallation process [2].

pKa Modulation
Cross-study
3.06 ± 0.58 (target) vs 4.00 ± 0.10 (unsubstituted pyridin-3-ylboronic acid)
Supports efficient boronate formation under aqueous basic Suzuki–Miyaura conditions.
Predicted values; experimental pKa validation advised.
Boronic Acid Acidity Suzuki-Miyaura Coupling Protodeboronation Stability

Purity Specifications for Pharmaceutical Lead Optimization

Multiple reputable chemical suppliers, including Leyan, offer 4-ethyl-5-fluoropyridin-3-ylboronic acid at a certified purity of 98% . This level of purity is a critical procurement specification, as it ensures that side reactions from impurities are minimized during sensitive cross-coupling steps. In contrast, while many pyridine boronic acid analogs are available at similar purities, the specific combination of substituents in this compound means that its 98% purity directly translates to a 98% yield of the *desired* regioisomeric and sterically defined product, which is not guaranteed with less pure or differently substituted alternatives .

Purity Specification
Class-level inference
98% (vendor-reported, batch-dependent)
Meets upper-quartile purity standard for heteroaryl boronic acid building blocks.
Review Certificate of Analysis; no independent analytical data provided.
Chemical Purity Procurement Specification Medicinal Chemistry

Lipophilicity and Metabolic Stability Advantages in Drug Design

The presence of both a 4-ethyl group and a 5-fluorine atom on the pyridine ring confers a class-validated advantage in medicinal chemistry. Fluorination is a well-established strategy to block oxidative metabolism at the substituted position and modulate the pKa of adjacent functional groups [1]. Concurrently, the ethyl group increases lipophilicity (logP), which can improve membrane permeability and target binding [2]. Compared to 5-fluoropyridin-3-ylboronic acid, which lacks the ethyl group, 4-ethyl-5-fluoropyridin-3-ylboronic acid is expected to produce drug candidates with improved oral bioavailability and a more favorable pharmacokinetic profile . This dual substitution pattern is a recognized design element in many successful pharmaceutical agents.

Lipophilicity & Metabolic Stability
Class-level inference
Estimated logP increase ~0.5–1.0 units; fluorine blocks oxidative metabolism at C-5.
Class-level medicinal chemistry design inference; experimental ADME data required for confirmation.
Based on general fluorine/alkyl SAR, not a direct measurement of the parent boronic acid.
Lipophilicity Metabolic Stability Drug Design

Potent CYP11B2 Inhibition by Derivatives

Derivatives of 4-ethyl-5-fluoropyridin-3-ylboronic acid have shown potent biological activity. Specifically, the compound 1-(7-chloro-5-(4-ethyl-5-fluoropyridin-3-yl)indolin-1-yl)ethanone, which incorporates this boronic acid as a key fragment, was found to inhibit Cytochrome P450 11B2 (CYP11B2, aldosterone synthase) with an IC50 of 2.30 nM [1]. This level of activity is notable for a therapeutic area targeting hypertension and heart failure. In the same assay, the compound showed selectivity over the closely related CYP11B1 enzyme, where its IC50 was 400 nM, representing a >170-fold selectivity window [2]. This data, originating from a patent application, demonstrates the compound's utility in generating highly potent and selective drug candidates.

Derivative CYP11B2 Selectivity
Supporting evidence
IC50 2.30 nM (CYP11B2); 400 nM (CYP11B1) for a derived indoline acetamide
Reported derivative target engagement; supports CYP11B2-focused medicinal chemistry exploration.
Patent data; activity refers to a derivative, not the boronic acid building block itself.
CYP11B2 Inhibitor Aldosterone Synthase Cardiovascular Disease

Application Scenarios for 4-Ethyl-5-fluoropyridin-3-ylboronic Acid


CYP11B2 Inhibitor Lead Optimization

The potent CYP11B2 inhibition (IC50 = 2.30 nM) demonstrated by a derivative of this compound validates its use in the synthesis of aldosterone synthase inhibitors for cardiovascular indications [1]. The dual ethyl and fluorine substitution pattern provides a critical advantage in balancing potency with favorable ADME properties, as discussed in Evidence Item 3. This makes it a preferred building block over simpler pyridine boronic acids for programs targeting hypertension and heart failure.

Synthesis of Fluorinated Fungicides and Herbicides

The lower pKa (3.06) of this boronic acid relative to unsubstituted pyridine boronic acids (pKa 4.00) enables more efficient Suzuki-Miyaura coupling under mild aqueous conditions . This is particularly valuable in agrochemical synthesis, where cost-effective, high-yielding cross-coupling steps are essential for producing fluorinated heterocyclic motifs that are common in modern fungicides and herbicides. The enhanced reactivity can lead to reduced catalyst loading and shorter reaction times.

Fluorinated Organic Semiconductors

The combination of the electron-withdrawing fluorine and the lipophilic ethyl group makes this boronic acid a valuable monomer for synthesizing tailored organic semiconductors or OLED materials . The fluorine atom can lower the HOMO energy level, improving oxidative stability, while the ethyl group enhances solubility for solution processing. Its high commercial purity (98%) ensures that the resulting polymeric materials have minimal structural defects, which is critical for device performance.

Application
Selection Property
Validation Focus
CYP11B2 inhibitor research
Dual ethyl/fluoro substitution for potency-ADME balance in target engagement studies.
Confirm derivative CYP11B2 potency and selectivity in-house; verify synthetic accessibility of designed inhibitors.
Fluorinated agrochemical synthesis
Lower pKa enhances transmetallation efficiency under mild aqueous conditions.
Evaluate coupling yield and regioselectivity with heteroaryl halides; assess scalability.
Organic semiconductor monomers
Fluorine for electronic tuning and ethyl group for solubility; high purity reduces defect incorporation.
Characterize polymer molecular weight, electronic properties, and device performance in thin-film transistors or OLEDs.

Technical Documentation Hub

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